![molecular formula C28H20N4OS B307200 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione](/img/structure/B307200.png)
1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione, also known as BzPhen, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BzPhen is a heterocyclic compound that contains an imidazolidine ring and two phenylimino groups, which makes it a versatile compound for various applications.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione is not yet fully understood, but it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes have been shown to exhibit unique properties, such as enhanced catalytic activity and selectivity.
Biochemical and Physiological Effects:
1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione and its metal complexes exhibit antimicrobial and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has several advantages for lab experiments, such as its ease of synthesis, stability, and versatility. However, one of the limitations of 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione is its low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione. One of the potential applications of 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione is in the field of medicinal chemistry, where it can be used as a ligand for the synthesis of metal-based drugs. Additionally, the study of 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione and its metal complexes can provide insights into the mechanism of action of metal-based drugs and their potential applications in the treatment of various diseases. Furthermore, the synthesis of novel metal complexes using 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione as a ligand can lead to the discovery of new catalysts for various chemical reactions.
Conclusion:
In conclusion, 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of metal complexes using 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione as a ligand has been extensively studied for its potential applications in various fields of science. Further research on 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione and its metal complexes can lead to the discovery of new catalysts and drugs for various applications.
Synthesemethoden
1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione can be synthesized by the reaction of benzophenone and phenyl isothiocyanate in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is obtained by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione is in the field of materials science, where it is used as a ligand for the synthesis of metal complexes. These metal complexes have been studied for their potential applications in catalysis, organic synthesis, and medicinal chemistry.
Eigenschaften
Produktname |
1-Benzoyl-3-phenyl-4,5-bis(phenylimino)imidazolidine-2-thione |
---|---|
Molekularformel |
C28H20N4OS |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
phenyl-[3-phenyl-4,5-bis(phenylimino)-2-sulfanylideneimidazolidin-1-yl]methanone |
InChI |
InChI=1S/C28H20N4OS/c33-27(21-13-5-1-6-14-21)32-26(30-23-17-9-3-10-18-23)25(29-22-15-7-2-8-16-22)31(28(32)34)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
KULGMKBBLOXVAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)N(C2=S)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)N(C2=S)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.